molecular formula C4H7F2N B8011086 2-(Difluoromethyl)azetidine

2-(Difluoromethyl)azetidine

Cat. No.: B8011086
M. Wt: 107.10 g/mol
InChI Key: XNXYWBFKPOTFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a difluoromethyl group attached to the second carbon atom. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the difluoromethyl group further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)azetidine typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Difluoromethyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and the difluoromethyl group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The difluoromethyl group can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity .

Comparison with Similar Compounds

    Azetidine: The parent compound without the difluoromethyl group.

    2-(Trifluoromethyl)azetidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)azetidine: A related compound with a chloromethyl group.

Comparison: 2-(Difluoromethyl)azetidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group enhances the compound’s reactivity and stability, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

2-(difluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXYWBFKPOTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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